[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetonitrile
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Overview
Description
2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chromen core substituted with a phenyl group, a methyl group, and an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and phenylacetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then subjected to further reactions to introduce the acetonitrile group.
Final Product: The final product, 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromenone derivative, while reduction could produce a hydroxychromen derivative.
Scientific Research Applications
2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of fluorescent probes and sensors.
Pharmaceutical Industry: The compound is investigated for its potential to be developed into therapeutic drugs.
Mechanism of Action
The mechanism of action of 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL (7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY)ACETATE: Similar in structure but with an isopropyl ester group instead of acetonitrile.
METHYL 4-{[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]METHYL}BENZOATE: Contains a benzoate ester group.
ETHYL (7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXYACETATE: Features an ethyl ester group.
Uniqueness
2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETONITRILE is unique due to the presence of the acetonitrile group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetonitrile |
InChI |
InChI=1S/C18H13NO3/c1-12-9-15(21-8-7-19)18-14(13-5-3-2-4-6-13)11-17(20)22-16(18)10-12/h2-6,9-11H,8H2,1H3 |
InChI Key |
DAKBUYLQSJEOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC#N |
Origin of Product |
United States |
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